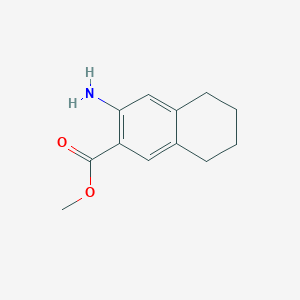

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core. Its structure includes a methyl ester at position 2 and an amino group at position 3. The amino group enhances nucleophilicity and hydrogen-bonding capacity, distinguishing it from analogs with hydroxyl, methoxy, or ketone substituents.

Properties

IUPAC Name |

methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPONDHXJAVTEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCCCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 1803583-54-1) is a compound of significant interest in medicinal chemistry. Its structure allows for various modifications that can enhance its biological activity. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

SMILES Notation: COC(=O)C1=C(C=C2CCCCC2=C1)N

The compound features a naphthalene backbone with an amino group and a carboxylate moiety, which are critical for its interactions with biological targets.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit promising antitumor properties. The structure-activity relationship (SAR) studies have shown that modifications to the naphthalene ring can significantly impact cytotoxicity against various cancer cell lines. For instance:

- Compound A: Exhibited an IC50 of 1.61 ± 1.92 µg/mL against Jurkat cells.

- Compound B: Showed an IC50 of 1.98 ± 1.22 µg/mL against A-431 cells.

These findings suggest that the presence of specific functional groups enhances the compound's ability to induce apoptosis in cancer cells .

The mechanism of action for this compound appears to involve interaction with key proteins involved in cell proliferation and survival. Molecular dynamics simulations have indicated that the compound primarily interacts through hydrophobic contacts with target proteins, which may lead to the inhibition of critical signaling pathways in cancer cells .

Vasodilatory and Antihypertensive Effects

The compound has also been explored for its vasodilatory and antihypertensive properties. Studies have demonstrated that specific derivatives can effectively lower blood pressure in animal models. The pharmacological profile indicates potential applications in managing conditions like hypertension and cerebral vascular diseases .

Case Studies

-

Case Study on Antitumor Efficacy

A study evaluated the efficacy of this compound derivatives in vitro against several cancer cell lines (e.g., HeLa and MCF-7). The results showed significant growth inhibition compared to control groups. -

Vasodilatory Effects in Animal Models

In a preclinical trial involving hypertensive rats, a derivative of this compound demonstrated a marked reduction in systolic blood pressure over a 24-hour period post-administration.

Table 1: Biological Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Methyl Derivative A | Jurkat | 1.61 ± 1.92 | Apoptosis induction |

| Methyl Derivative B | A-431 | 1.98 ± 1.22 | Inhibition of Bcl-2 |

| Vasodilatory Derivative | Hypertensive Rats | N/A | Vascular smooth muscle relaxation |

Scientific Research Applications

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and potential uses in medicinal chemistry and materials science, supported by comprehensive data tables and case studies.

Structural Information

The compound features a naphthalene core with an amino group and a carboxylate ester functional group, which contribute to its reactivity and interaction with biological systems.

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 206.11756 | 144.5 |

| [M+Na]+ | 228.09950 | 156.0 |

| [M+NH4]+ | 223.14410 | 153.3 |

| [M+K]+ | 244.07344 | 149.8 |

| [M-H]- | 204.10300 | 147.4 |

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Potential applications include:

- Anticancer Agents: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects: Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Materials Science

In materials science, this compound can be utilized for:

- Polymer Synthesis: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Dyes and Pigments: Its vibrant color properties make it suitable for developing dyes used in textiles and coatings.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl 3-Hydroxy-5-oxo-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate

- Structure : Hydroxyl group at position 3, ketone at position 4.

- Properties: Melting point: 106–108°C (higher than amino analogs due to stronger intermolecular hydrogen bonding via -OH). NMR Data: Distinct 1H signals at δ 11.16 (OH) and δ 7.60 (aromatic proton) .

- Reactivity : The 5-oxo group increases electrophilicity, making it susceptible to nucleophilic attack, while the hydroxyl group enables esterification or oxidation reactions.

Methyl 3-Methoxy-5,6,7,8-Tetrahydro-2-Naphthalenecarboxylate

- Structure : Methoxy group at position 3.

- Properties: Molecular formula: C13H16O3 (vs. C12H15NO2 for the amino analog). Monoisotopic mass: 220.109944 (higher than amino analog due to methoxy’s oxygen content) .

- Reactivity: Methoxy’s electron-donating nature reduces electrophilicity compared to the amino group, affecting participation in coupling reactions.

Methyl 5-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate

- Structure: Amino group at position 5 (vs. position 3 in the target compound).

- Properties: Molecular weight: 205.25 g/mol (slightly lower due to positional isomerism). Biological Activity: Positional differences alter steric and electronic interactions with biological targets. For example, 5-amino derivatives may exhibit distinct binding modes in enzyme active sites .

Methyl 8-Oxo-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate

- Structure : Ketone at position 7.

- Applications: Used in synthesizing heterocyclic compounds. The 8-oxo group increases acidity (α-hydrogens) and redox reactivity compared to amino-substituted analogs .

Methyl 4-Hydroxy-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate

- Structure : Hydroxyl group at position 4.

- Properties: Solubility: Enhanced in polar solvents due to -OH. Biological Relevance: Positional isomerism may reduce tumor inhibitory activity compared to amino-substituted analogs, as seen in derivatives tested against HepG-2 cells .

Data Tables

Table 1: Physical and Spectral Properties

Key Findings and Implications

Substituent Effects: Amino groups enhance hydrogen bonding and nucleophilic reactivity, making the target compound suitable for drug design. Methoxy and hydroxyl analogs exhibit lower basicity but higher solubility in polar solvents.

Positional Isomerism: Amino groups at position 3 vs. 5 significantly alter electronic distribution and biological interactions.

Preparation Methods

Reduction of Nitro Derivatives Followed by Esterification

One common approach starts with a nitro-substituted tetrahydronaphthalene-2-carboxylate. The nitro group at position 3 is reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst) or chemical reducing agents such as lithium aluminum hydride. After reduction, the carboxylic acid is esterified using methanol in acidic conditions (e.g., sulfuric acid catalyst) to yield the methyl ester.

- Typical Reaction Conditions:

- Reduction: H₂ gas, Pd/C catalyst, ambient to mild heating.

- Esterification: Methanol, catalytic H₂SO₄, reflux.

Industrial-Scale Synthesis

In industrial settings, large-scale reactors are employed with controlled temperature, pressure, and stoichiometry to optimize yield and purity. The process often includes:

- Use of naphthalene derivatives such as 6-methoxyl-1-tetralone or related ketones as starting materials.

- Halogenation or triflate formation at position 2 to facilitate subsequent substitution.

- Nucleophilic substitution with amine sources or piperazine derivatives in polar aprotic solvents like DMF at moderate temperatures (e.g., 40 °C for 5 hours).

- Purification by recrystallization or silica gel chromatography.

Base-Promoted Domino Reactions

Recent research has demonstrated a domino reaction strategy involving secondary amines and malononitrile with precursors such as aryl-substituted tetrahydronaphthalenes. This method enables the formation of amino-substituted tetrahydronaphthalene derivatives in a one-pot reaction under basic conditions (e.g., powdered KOH in DMF at 100 °C). The reaction proceeds through nucleophilic attack, cyclization, and elimination steps to yield the target amino ester compounds with high selectivity and yield.

Comparative Data Table of Synthetic Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitro Reduction + Esterification | Nitro-tetrahydronaphthalene carboxylic acid | H₂/Pd-C (reduction), MeOH/H₂SO₄ (esterification) | 70-85 | Well-established, high purity | Multi-step, requires catalysts |

| Halogenation + Nucleophilic Substitution (Industrial) | 6-Methoxyl-1-tetralone derivatives | HBr (halogenation), DMF, K₂CO₃, amine derivatives | 75-90 | Scalable, efficient | Requires handling halogen reagents |

| Base-Promoted Domino Reaction | Aryl-substituted tetrahydronaphthalenes | KOH, DMF, secondary amines, malononitrile, 100 °C | >80 | One-pot, catalyst-free | Limited substrate scope |

Research Findings and Mechanistic Insights

- The reduction of nitro groups to amines is a key step and can be efficiently catalyzed by palladium catalysts under mild conditions, minimizing by-products.

- Esterification of the carboxylic acid group is typically performed under acidic reflux conditions to ensure complete conversion to the methyl ester.

- Industrial methods often utilize halogen or triflate intermediates to enhance nucleophilic substitution efficiency, allowing for the introduction of amino groups via piperazine or other amine nucleophiles.

- Domino reactions under basic conditions provide a novel, efficient pathway to tetrahydronaphthalene amino esters without the need for metal catalysts, involving nucleophilic addition, cyclization, and elimination mechanisms.

- Purification techniques such as silica gel chromatography and recrystallization are essential to obtain high-purity products suitable for pharmaceutical applications.

Summary of Key Reaction Steps

| Step | Description | Typical Conditions |

|---|---|---|

| Nitro group reduction | Conversion of nitro to amino group | H₂ gas, Pd/C catalyst, ambient temp |

| Esterification | Formation of methyl ester from carboxylic acid | Methanol, H₂SO₄ catalyst, reflux |

| Halogenation/Triflation | Activation of position 2 for substitution | HBr or trifluoromethanesulfonic acid, heat |

| Nucleophilic substitution | Introduction of amino group | DMF solvent, K₂CO₃ base, 40 °C |

| Domino reaction | One-pot synthesis via base-promoted cyclization | KOH, DMF, 100 °C |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and how can intermediates be characterized?

- Methodology : Start with a naphthalene scaffold and introduce functional groups via regioselective oxidation (e.g., using DDQ for ketone formation) followed by esterification and amination. Key intermediates (e.g., methyl 3-hydroxy derivatives) should be characterized via - and -NMR to confirm regiochemistry and purity. For example, -NMR peaks at δ 1.22 (m, 2H) and 2.73 (m, 4H) correspond to tetrahydronaphthalene protons, while δ 3.57 (s, 3H) confirms the methyl ester .

Q. How can solubility and stability be optimized for this compound in biological assays?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility and use stability-indicating HPLC methods with UV detection (λ = 254 nm). Monitor degradation under varying pH (4–9) and temperatures (4°C–37°C). Stabilize with antioxidants (e.g., 0.1% BHT) if oxidative decomposition is observed .

Q. What safety protocols are recommended for handling Methyl 3-amino-tetrahydronaphthalene derivatives?

- Methodology : Follow Tier-2 hazard controls (glove boxes, fume hoods) due to potential respiratory irritancy inferred from naphthalene analogs. Conduct Ames tests for mutagenicity and monitor occupational exposure via biomonitoring (urinary metabolites) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the tetrahydronaphthalene core be addressed?

- Methodology : Use computational modeling (DFT) to predict reactive sites. Experimentally, employ directing groups (e.g., nitro or cyano substituents) to steer electrophilic substitution. For example, a cyano group at C-2 enhances reactivity at C-3, as seen in polysubstituted benzene derivatives .

Q. What strategies resolve contradictions in reported toxicity data for structurally similar compounds?

- Methodology : Apply the Risk of Bias (RoB) framework (Tables C-6/C-7) to assess study quality. Prioritize data from randomized, dose-controlled animal studies over heterogeneous human exposure reports. For instance, discrepancies in hepatic effects may arise from unaccounted co-exposures (e.g., PAHs) .

Q. How can the compound’s pharmacokinetic profile be improved for CNS-targeted applications?

- Methodology : Modify logP via ester-to-amide hydrolysis-resistant prodrugs. Use LC-MS/MS to measure blood-brain barrier penetration in rodent models. Compare with analogs like 5,5,8,8-tetramethyl derivatives, where increased lipophilicity (logP = 4.2) enhances CNS uptake .

Q. What analytical methods differentiate stereoisomers or byproducts in scaled-up synthesis?

- Methodology : Combine chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10) with circular dichroism (CD) spectroscopy. For byproduct identification, use high-resolution MS (Q-TOF) and - COSY NMR to trace coupling patterns .

Q. How does environmental persistence of this compound compare to its non-aminated analogs?

- Methodology : Conduct OECD 301F biodegradation tests (28-day, activated sludge). Compare half-lives with 5-oxo-tetrahydronaphthalene analogs. GC-MS analysis of soil/water matrices can quantify degradation products (e.g., carboxylic acids) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.